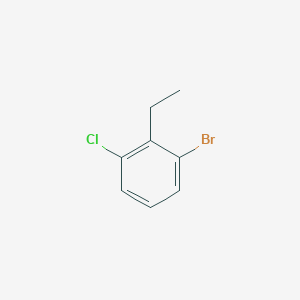

1-Bromo-3-chloro-2-ethylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-3-chloro-2-ethylbenzene is an organobromine compound . It has a molecular weight of 219.51 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of similar compounds has been documented. For instance, 1-Bromo-2-chlorobenzene can be synthesized from 2-chloroaniline, via diazotization followed by a Sandmeyer reaction . Another compound, 1-Bromo-3-chlorobenzene, can be synthesized by electrophilic substitution of (3-chlorophenyl)trimethylgermanium .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C8H8BrCl . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The reactions of similar compounds suggest that this compound may undergo nucleophilic substitution reactions . These reactions typically involve the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion .Scientific Research Applications

Anisotropic Displacement Parameters

The compound 1-Bromo-3-chloro-2-ethylbenzene has been involved in the study of anisotropic displacement parameters, particularly for isomorphous compounds like 1-(halomethyl)-3-nitrobenzene. Research conducted by Mroz et al. (2020) utilized first principles and X-ray diffraction experiments to calculate these parameters, highlighting the challenges encountered during the experimental phase for the bromo compound, which proved more challenging than theoretical predictions (Mroz, Wang, Englert, & Dronskowski, 2020).

Synthesis of Triazines

Another application involves the solvent-free synthesis of triazines. Ghorbani‐Vaghei et al. (2015) used N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts for the one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines under solvent-free conditions. This research demonstrates the efficiency of using N-halosulfonamides in the synthesis of complex organic compounds (Ghorbani‐Vaghei, Shahriari, Salimi, & Hajinazari, 2015).

Molecular Scaffold Synthesis

The compound also plays a role in the synthesis of molecular scaffolds, such as 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, using intermediates like 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene. Wallace et al. (2005) detailed a practical synthetic procedure for preparing such scaffolds, which are utilized in various molecular receptors, indicating the broad applications of these chemical processes in creating versatile molecular structures (Wallace, Hanes, Anslyn, Morey, Kilway, & Siegel, 2005).

Mechanism of Action

Safety and Hazards

While specific safety data for 1-Bromo-3-chloro-2-ethylbenzene is not available, similar compounds are known to be hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid personal contact, including inhalation, and to use personal protective equipment when handling such compounds .

properties

IUPAC Name |

1-bromo-3-chloro-2-ethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQXANFHLBLUCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,6,7-Trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ben zenesulfonamide](/img/structure/B2588433.png)

![(5-fluoropyridin-3-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2588443.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2588447.png)

![N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2588453.png)